molecular formula C16H23N3O B2934864 N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034480-48-1

N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2934864
CAS RN: 2034480-48-1
M. Wt: 273.38
InChI Key: HGSBYEDOGFAZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C16H23N3O and its molecular weight is 273.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions in Medicinal Chemistry

Triazines and Related Products : Imidazolyl-hydrazones derived from 5-Diazomidazole-4-carboxamide have been synthesized, leading to the development of imidazo[5,1-c][1,2,4]triazines. These compounds show potential in creating novel therapeutic agents through cyclization reactions, indicating a pathway for exploring similar compounds like N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide in drug design (Baig & Stevens, 1981).

Nonpeptide Angiotensin II Receptor Antagonists : The discovery of N-(biphenylylmethyl)imidazoles as orally active antihypertensive agents highlights the potential of structurally similar compounds in targeting specific receptors, suggesting an avenue for the application of N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide in receptor-targeted therapy (Carini et al., 1991).

Antitumor Applications

Antitumor Imidazotetrazines : The synthesis and chemistry of imidazotetrazines, with emphasis on compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, offer insights into the design of novel antitumor agents. This research underscores the potential of using structurally related compounds in cancer therapy (Stevens et al., 1984).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide Derivatives : The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting the potential for structurally similar compounds to contribute to antimycobacterial research and therapy (Lv et al., 2017).

Cardiovascular Research

N-Substituted-4-(1H-imidazol-1-yl)benzamides : The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides have been explored as selective class III agents, indicating potential for compounds with related structures in the development of cardiovascular therapies (Morgan et al., 1990).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)19-11-18-14/h4,11,13H,1-3,5-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSBYEDOGFAZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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